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molecular formula C14H10BrF3N2O3 B8323078 Methyl 6-bromo-5-methyl-3-oxo-4-[3-(trifluoromethyl)phenyl]-3,4-dihydropyrazine-2-carboxylate

Methyl 6-bromo-5-methyl-3-oxo-4-[3-(trifluoromethyl)phenyl]-3,4-dihydropyrazine-2-carboxylate

Cat. No. B8323078
M. Wt: 391.14 g/mol
InChI Key: AOLYLPFBWJKYQM-UHFFFAOYSA-N
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Patent
US08466284B2

Procedure details

Methyl 5-methyl-3-oxo-4-[3-(trifluoromethyl)phenyl]-3,4-dihydropyrazine-2-carboxylate (400 g, 1 eq) was dissolved in DMF (3 L) and stirred at 17-20° C. N-Bromosuccinimide (229.3 g, 1 eq) was dissolved in DMF (1 L), and added to the ester solution over 1 hour. Post-addition, the reaction was stirred at 17-20° C. for 10 hours. The reaction mixture was added to water (15 L) with stirring. The resulting slurry was stirred at 20-25° C. overnight. The title compound was collected by filtration. The cake was washed with water (1 L) and heptane (1 L) and then dried to constant weight at 40° C. to give 456 g (91%).
Name
Methyl 5-methyl-3-oxo-4-[3-(trifluoromethyl)phenyl]-3,4-dihydropyrazine-2-carboxylate
Quantity
400 g
Type
reactant
Reaction Step One
Name
Quantity
3 L
Type
solvent
Reaction Step One
Quantity
229.3 g
Type
reactant
Reaction Step Two
Name
Quantity
1 L
Type
solvent
Reaction Step Two
[Compound]
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
15 L
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[N:3]([C:13]2[CH:18]=[CH:17][CH:16]=[C:15]([C:19]([F:22])([F:21])[F:20])[CH:14]=2)[C:4](=[O:12])[C:5]([C:8]([O:10][CH3:11])=[O:9])=[N:6][CH:7]=1.[Br:23]N1C(=O)CCC1=O.O>CN(C=O)C>[Br:23][C:7]1[N:6]=[C:5]([C:8]([O:10][CH3:11])=[O:9])[C:4](=[O:12])[N:3]([C:13]2[CH:18]=[CH:17][CH:16]=[C:15]([C:19]([F:22])([F:20])[F:21])[CH:14]=2)[C:2]=1[CH3:1]

Inputs

Step One
Name
Methyl 5-methyl-3-oxo-4-[3-(trifluoromethyl)phenyl]-3,4-dihydropyrazine-2-carboxylate
Quantity
400 g
Type
reactant
Smiles
CC=1N(C(C(=NC1)C(=O)OC)=O)C1=CC(=CC=C1)C(F)(F)F
Name
Quantity
3 L
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
229.3 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Name
Quantity
1 L
Type
solvent
Smiles
CN(C)C=O
Step Three
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
15 L
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
18.5 (± 1.5) °C
Stirring
Type
CUSTOM
Details
stirred at 17-20° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Post-addition
STIRRING
Type
STIRRING
Details
the reaction was stirred at 17-20° C. for 10 hours
Duration
10 h
STIRRING
Type
STIRRING
Details
with stirring
STIRRING
Type
STIRRING
Details
The resulting slurry was stirred at 20-25° C. overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
The title compound was collected by filtration
WASH
Type
WASH
Details
The cake was washed with water (1 L) and heptane (1 L)
CUSTOM
Type
CUSTOM
Details
dried to constant weight at 40° C.
CUSTOM
Type
CUSTOM
Details
to give 456 g (91%)

Outcomes

Product
Name
Type
Smiles
BrC1=C(N(C(C(=N1)C(=O)OC)=O)C1=CC(=CC=C1)C(F)(F)F)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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